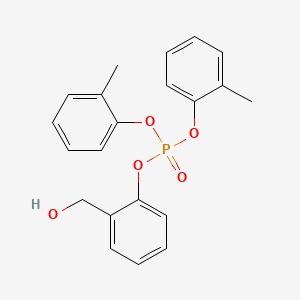
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring with a hydroxymethyl substituent and two methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate typically involves the reaction of 2-(hydroxymethyl)phenol with 2-methylphenyl phosphorodichloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of phenol derivatives and phosphoric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 2-(Carboxymethyl)phenyl bis(2-methylphenyl) phosphate
Substitution: Nitrated or halogenated derivatives of the phenyl rings
Hydrolysis: Phenol derivatives and phosphoric acid
Wissenschaftliche Forschungsanwendungen
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphate-metabolizing enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
Comparison
Compared to similar compounds, (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This structural feature distinguishes it from other bis(2-methylphenyl) phosphates and enhances its versatility in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
88371-84-0 |
|---|---|
Molekularformel |
C21H21O5P |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)phenyl] bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O5P/c1-16-9-3-6-12-19(16)24-27(23,25-20-13-7-4-10-17(20)2)26-21-14-8-5-11-18(21)15-22/h3-14,22H,15H2,1-2H3 |
InChI-Schlüssel |
HARQDWQAMCRXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)

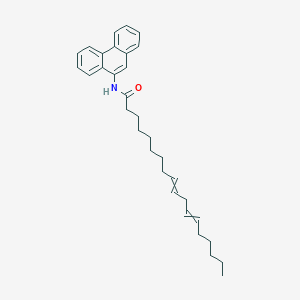

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
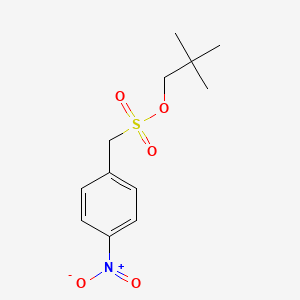

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
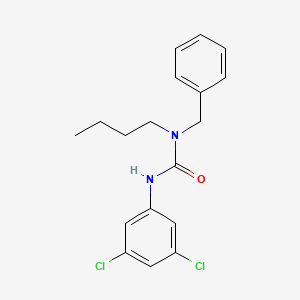
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
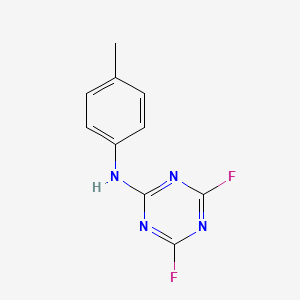


![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
